molecular formula C10H10F6N2O3 B12287913 (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate

Cat. No.: B12287913
M. Wt: 320.19 g/mol
InChI Key: MPGPSQIAJZQILT-UHFFFAOYSA-N
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Description

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H10F6N2O3 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-(Trifluoromethoxy)benzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethoxy)phenylhydrazine: A similar compound with a phenyl group instead of a benzyl group.

    (4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: A related compound with a different functional group.

Uniqueness

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H10F6N2O3

Molecular Weight

320.19 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7)

InChI Key

MPGPSQIAJZQILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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